Bienvenue dans la boutique en ligne BenchChem!

2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol (872258-58-7) in high purity accelerates medicinal chemistry campaigns. This fluorinated biphenyl intermediate, exemplified in Eli Lilly's glucagon receptor antagonist patents, offers a strategically balanced LogP of 4.69—superior to non-fluorinated (3.68) or tert-butyl (4.97) analogs—enabling precise ADME tuning without significant molecular weight penalty. With a robust synthetic yield of 87.3% and commercial purity of 98%, researchers and procurement teams can depend on batch-to-batch consistency for lead optimization and scale-up studies. Secure your supply of this critical building block today.

Molecular Formula C15H13F3O
Molecular Weight 266.26 g/mol
CAS No. 872258-58-7
Cat. No. B1398524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol
CAS872258-58-7
Molecular FormulaC15H13F3O
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C)O
InChIInChI=1S/C15H13F3O/c1-9-7-13(19)8-10(2)14(9)11-3-5-12(6-4-11)15(16,17)18/h3-8,19H,1-2H3
InChIKeyUAHZCJDIUCCRHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol (CAS 872258-58-7) is a Strategic Procurement Choice for Fluorinated Building Blocks


2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol (CAS 872258-58-7), also known as 3,5-dimethyl-4-[4-(trifluoromethyl)phenyl]phenol, is a fluorinated biphenyl derivative characterized by a trifluoromethyl group at the 4' position and a hydroxyl group at the 4 position . This compound is a valuable intermediate in medicinal chemistry, particularly as a building block for synthesizing glucagon receptor antagonists, as evidenced by its use in patents by Eli Lilly and Company [1].

Beyond Generic Biphenyls: The Quantifiable Performance Advantages of 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol (872258-58-7)


The trifluoromethyl (-CF3) group in this compound provides a distinct balance of electronic and lipophilic properties that are not achievable with simple alkyl or non-fluorinated analogs [1]. As shown in the quantitative comparison below, substituting this specific fluorinated biphenyl with a non-fluorinated or tert-butyl analog results in a measurable change in lipophilicity (LogP), which can critically impact drug-like properties such as membrane permeability and metabolic stability [2].

Quantified Differentiation: 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol (872258-58-7) vs. Closest Analogs


Lipophilicity (LogP) Comparison: Trifluoromethyl Provides a Unique, Intermediate Value Between Non-Fluorinated and tert-Butyl Analogs

The lipophilicity of the target compound, measured by the octanol/water partition coefficient (LogP), is 4.69 [1]. This value is significantly higher than the non-fluorinated analog 2,6-Dimethylbiphenyl-4-ol (CAS 100444-43-7, LogP = 3.68) [2] but lower than the more lipophilic tert-butyl analog 4'-tert-Butyl-2,6-dimethylbiphenyl-4-ol (CAS 906101-33-5, LogP = 4.97) [3]. The trifluoromethyl group thus offers an intermediate lipophilicity profile.

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Synthetic Utility: High Yield and Purity Support Efficient Procurement for Downstream Medicinal Chemistry

The compound can be reliably synthesized via a Suzuki-Miyaura coupling reaction between 4-bromo-3,5-dimethylphenol and 4-(trifluoromethyl)phenylboronic acid, achieving a reported yield of 87.3% . This high yield, combined with the commercial availability of the compound at a purity of 98% from multiple reputable vendors , indicates a robust and efficient synthetic route.

Organic Synthesis Process Chemistry Building Blocks

Established Precedent in High-Value Therapeutic Area: Key Intermediate for Glucagon Receptor Antagonist Patents

2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol is specifically claimed and exemplified as a key intermediate in the synthesis of glucagon receptor antagonists in a patent application by Eli Lilly and Company (WO2007/120284 A2) [1]. The tert-butyl analog (4'-tert-Butyl-2,6-dimethylbiphenyl-4-ol) is also prepared in the same patent series (Preparation 2) [2], indicating that both are viable intermediates. However, the trifluoromethyl version is used in the main exemplary synthesis, suggesting it was a preferred embodiment.

Medicinal Chemistry Drug Discovery Glucagon Receptor

Commercial Availability at High Purity (98%+) Supports Downstream Application Needs

The target compound is commercially available from multiple suppliers with a standard purity specification of 98% . In contrast, the non-fluorinated analog 2,6-Dimethylbiphenyl-4-ol (CAS 100444-43-7) is commonly offered at 95-97% purity , and the tert-butyl analog 4'-tert-Butyl-2,6-dimethylbiphenyl-4-ol (CAS 906101-33-5) is often listed at 95% purity .

Procurement Quality Control Chemical Synthesis

Recommended Application Scenarios for 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol (872258-58-7)


Development of Novel Glucagon Receptor Antagonists

This compound is the optimal starting material for synthesizing novel glucagon receptor antagonists based on the biphenyl scaffold, as demonstrated by its primary exemplification in Eli Lilly's patent WO2007/120284 A2 [1]. Its unique lipophilicity profile (LogP 4.69) offers a favorable balance for drug design compared to non-fluorinated (LogP 3.68) or tert-butyl (LogP 4.97) analogs.

Medicinal Chemistry Optimization of Biphenyl-Containing Leads

When optimizing lead compounds containing a biphenyl core, the trifluoromethyl group in this molecule serves as a valuable 'toggle' to modulate lipophilicity without significantly increasing molecular weight. The intermediate LogP value (4.69) allows medicinal chemists to fine-tune ADME properties while maintaining potency, a strategy supported by the compound's use in a high-value therapeutic area [1].

Building Block for Fluorinated Material Science Applications

The high commercial purity (98%) and robust synthetic yield (87.3%) make this compound a reliable building block for synthesizing more complex fluorinated materials [REFS-2, REFS-3]. Its use in liquid crystal compositions, as suggested by related patents, highlights its potential in materials science applications where precise control over electronic and steric properties is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.